molecular formula C19H25F3N2O6 B195935 Fluvoxamine maleate CAS No. 61718-82-9

Fluvoxamine maleate

Cat. No. B195935
CAS RN: 61718-82-9
M. Wt: 434.4 g/mol
InChI Key: LFMYNZPAVPMEGP-VSOKSMTPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluvoxamine maleate is an antidepressant that functions pharmacologically as a selective serotonin reuptake inhibitor (SSRI). It is most often used to treat obsessive-compulsive disorder .


Synthesis Analysis

This compound is synthesized from 5-methoxy-4’-trifluoromethylvalerophenone oxime and 2-chloroethylamine hydrochloride in dimethylformamide in the presence of a base such as potassium hydroxide . An alternate route involves alkylation of the oxime with ethylene oxide . Another method involves the formation of Grignard reagent from 1-halogen-4-methyl butyl ether in ether or THF, which then undergoes addition reaction with trifluoromethylbenzene cyanogen .


Molecular Structure Analysis

This compound has the International Union of Pure and Applied Chemistry (IUPAC) name (E)-5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one O-2-aminoethyl oxime maleate and the empirical formula C15H21O2N2F3•C4H4O4 .


Chemical Reactions Analysis

This compound is a selective neuronal serotonin reuptake inhibitor .


Physical And Chemical Properties Analysis

This compound has an average molecular weight of 434.412 and a chemical formula of C19H25F3N2O6 . It has low solubility in water, good solubility in ethanol, methanol, and chloroform, and is virtually insoluble in diethyl ether .

Scientific Research Applications

  • Pharmacokinetics and Bioequivalence in Healthy Chinese Subjects : This study evaluated the pharmacokinetics and bioequivalence of fluvoxamine maleate tablets in healthy adult Chinese subjects. It concluded that the test and reference tablets were bioequivalent under fasting and fed conditions and demonstrated safety in the trial (She Ding-Ping et al., 2023).

  • Review of Animal Pharmacology and Pharmacokinetics : Claassen (1983) reviewed the pharmacology and pharmacokinetics of this compound in animals. It highlighted the drug's marked inhibition effects on 5-hydroxytryptamine uptake and its minimal sedative, cardiotoxic, and cholinergic effects (V. Claassen, 1983).

  • Stability Indicating HPLC Method for Fluvoxamine : This study developed and validated a stability indicating HPLC method for determining this compound. It found that the drug is unstable under acidic, basic, oxidative conditions, and UV radiation exposure but stable when exposed to visible light or heat (E. Souri et al., 2015).

  • This compound Overview : A 2020 publication described this compound's antidepressant, antiobsessive-compulsive, and antibulimic activities, arising from its mechanism of blocking serotonin reuptake (this compound, 2020).

  • Novel Synthesis of this compound : Wang et al. (2009) reported an environmentally friendly synthetic method for this compound, with advantages including the use of commercially available materials, low cost, short production period, and light pollution (Wang, Jian-lin et al., 2009).

  • Metabolism in Man : Overmars et al. (1983) investigated the metabolic fate of this compound in humans, identifying several metabolites, mainly carboxylic acids, and concluding that none of the metabolites is likely to possess psychotropic activity (H. Overmars et al., 1983).

  • Pharmacokinetics in Patients with Liver Cirrhosis : This study investigated the pharmacokinetics of this compound in patients with liver cirrhosis, finding increased elimination half-life and recommending lower initial doses for patients with signs of active liver disease (J. Harten et al., 1993).

  • Management of Obsessive-Compulsive Disorder : Ordacgi et al. (2009) discussed the use of fluvoxamine extended release in the treatment of OCD, noting its efficacy and earlier onset of therapeutic effects compared to other SSRIs (Lídia Ordacgi et al., 2009).

  • Microminipig as a Laboratory Animal for Safety Pharmacology : Tanikawa et al. (2019) characterized microminipigs as laboratory animals for analyzing fluvoxamine-induced cardiovascular and dermatological adverse reactions (Yoichi Tanikawa et al., 2019).

  • Oral Dose-Effect Relationship for Fluvoxamine : Walczak et al. (1996) conducted a study to determine the dose-effect relationship and minimum effective dose of this compound in treating major depressive disorder (D. Walczak et al., 1996).

Mechanism of Action

Target of Action

Fluvoxamine maleate is a selective serotonin reuptake inhibitor (SSRI) used predominantly for the management of depression and Obsessive Compulsive Disorder (OCD) . It functions pharmacologically by inhibiting the neuronal uptake of serotonin . It also acts as an agonist for the sigma-1 receptor (S1R), through which it controls inflammation .

Mode of Action

It has the strongest activity of all SSRIs at the sigma-1 receptor (S1R) with low-nanomolar affinity .

Biochemical Pathways

Fluvoxamine’s anti-inflammatory effects likely stem from its regulation of S1R, which modulates innate and adaptive immune responses . S1R is also an important regulator of inositol-requiring enzyme 1α (IRE1)-driven inflammation .

Pharmacokinetics

Fluvoxamine is extensively metabolized in the liver, and less than 4% of the parent drug is found in urine . The major metabolite, fluvoxamine acid, represents around 30-60% of fluvoxamine urinary metabolites . It is generated in a two-step process of oxidative demethylation of the methoxy group by CYP2D6 to form the fluvoxaminoalcohol intermediate followed by alcohol dehydrogenase to form fluvoxamine acid . The absolute bioavailability of this compound is 53% .

Result of Action

The result of fluvoxamine’s action is a reduction in platelet aggregation, decreased mast cell degranulation, interference with endolysosomal viral trafficking, regulation of inositol-requiring enzyme 1α-driven inflammation, and increased melatonin levels . These effects collectively have a direct antiviral effect, regulate coagulopathy, or mitigate cytokine storm .

Action Environment

The action of fluvoxamine can be influenced by environmental factors such as diet and smoking. For instance, smoking induces CYP1A2, which can increase the clearance of fluvoxamine .

Safety and Hazards

Fluvoxamine maleate is toxic and can cause skin and eye irritation. It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Fluvoxamine maleate should be taken exactly as directed by a doctor. It can be taken with or without food, usually at bedtime. It is important not to stop taking this medicine suddenly except upon the advice of a doctor .

Biochemical Analysis

Biochemical Properties

Fluvoxamine maleate plays a crucial role in biochemical reactions by inhibiting the reuptake of serotonin, a neurotransmitter, into presynaptic neurons. This inhibition is achieved through its interaction with the serotonin transporter protein. By binding to this transporter, this compound prevents the reabsorption of serotonin, leading to an increased concentration of serotonin in the synaptic cleft. This interaction enhances serotonergic neurotransmission, which is associated with mood regulation and the alleviation of depressive symptoms .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving serotonin. The increased serotonin levels in the synaptic cleft can activate serotonin receptors on postsynaptic neurons, leading to changes in gene expression and cellular metabolism. This modulation can result in altered neuronal activity and improved mood regulation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the serotonin transporter protein. By inhibiting this transporter, this compound prevents the reuptake of serotonin into presynaptic neurons, thereby increasing serotonin levels in the synaptic cleft. This increased serotonin availability enhances serotonergic neurotransmission, which is crucial for mood regulation. Additionally, this compound has been shown to interact with the sigma-1 receptor, which may contribute to its anti-inflammatory and neuroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its long-term effects on cellular function have been studied extensively. In vitro and in vivo studies have shown that this compound can maintain its efficacy over extended periods, with sustained increases in serotonin levels and continued modulation of serotonergic neurotransmission. The compound may undergo degradation over time, which can affect its potency and therapeutic outcomes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively increases serotonin levels and enhances serotonergic neurotransmission without significant adverse effects. At higher doses, this compound can lead to toxic effects, including cardiovascular and dermatological reactions. These adverse effects are dose-dependent and highlight the importance of careful dosage management in clinical settings .

Metabolic Pathways

This compound is extensively metabolized by the liver, primarily through oxidative demethylation and deamination. The main metabolic pathways involve the cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2. These enzymes catalyze the conversion of this compound into its metabolites, which are then excreted in the urine. The metabolic pathways of this compound are crucial for its clearance from the body and can influence its therapeutic efficacy and safety profile .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is extensively bound to plasma proteins, primarily albumin, which facilitates its transport in the bloodstream. The mean apparent volume of distribution for this compound is approximately 25 L/kg, indicating extensive tissue distribution. This distribution is essential for the compound’s therapeutic effects, as it ensures adequate concentrations at target sites .

Subcellular Localization

The subcellular localization of this compound is primarily within the synaptic cleft, where it exerts its inhibitory effects on the serotonin transporter protein. This localization is crucial for its function as a selective serotonin reuptake inhibitor. Additionally, this compound may interact with other subcellular components, such as the sigma-1 receptor, which is located in the endoplasmic reticulum. These interactions can influence the compound’s activity and contribute to its therapeutic effects .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Fluvoxamine maleate involves the reaction of Fluvoxamine with maleic acid to form the maleate salt of Fluvoxamine.", "Starting Materials": [ "Fluvoxamine", "Maleic acid", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Fluvoxamine is dissolved in methanol to form a solution.", "Maleic acid is dissolved in methanol to form a solution.", "The two solutions are mixed together and stirred at room temperature for several hours.", "Hydrochloric acid is added to the mixture to adjust the pH to around 2.", "The mixture is then filtered to remove any solids.", "The filtrate is evaporated to dryness to obtain the Fluvoxamine maleate salt as a white solid." ] }

CAS RN

61718-82-9

Molecular Formula

C19H25F3N2O6

Molecular Weight

434.4 g/mol

IUPAC Name

but-2-enedioic acid;2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine

InChI

InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14-;

InChI Key

LFMYNZPAVPMEGP-VSOKSMTPSA-N

Isomeric SMILES

COCCCC/C(=N/OCCN)/C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O

SMILES

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O

Canonical SMILES

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O

Appearance

White Solid

melting_point

120-125°C

Pictograms

Corrosive; Irritant; Environmental Hazard

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

54739-18-3 (Parent)

solubility

>65.2 [ug/mL] (The mean of the results at pH 7.4)

synonyms

Desiflu
DU 23000
DU-23000
DU23000
Dumirox
Faverin
Fevarin
Floxyfral
Fluvoxadura
Fluvoxamin AL
Fluvoxamin beta
Fluvoxamin neuraxpharm
Fluvoxamin ratiopharm
Fluvoxamin Stada
Fluvoxamin-neuraxpharm
Fluvoxamin-ratiopharm
Fluvoxamina Geminis
Fluvoxamine
Fluvoxamine Maleate
Fluvoxamine Maleate, (E)-Isomer
Fluvoxamine, (Z)-Isomer
Geminis, Fluvoxamina
Luvox
Novo Fluvoxamine
Novo-Fluvoxamine
Nu Fluvoxamine
Nu-Fluvoxamine
PMS Fluvoxamine
PMS-Fluvoxamine
ratio Fluvoxamine
ratio-Fluvoxamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluvoxamine maleate
Reactant of Route 2
Fluvoxamine maleate
Reactant of Route 3
Fluvoxamine maleate
Reactant of Route 4
Reactant of Route 4
Fluvoxamine maleate
Reactant of Route 5
Fluvoxamine maleate
Reactant of Route 6
Reactant of Route 6
Fluvoxamine maleate

Q & A

Q1: What is the primary mechanism of action of Fluvoxamine maleate?

A1: this compound functions as a selective serotonin reuptake inhibitor (SSRI). [] This means it primarily acts by blocking the serotonin transporter (5-HTT), a protein responsible for reabsorbing serotonin from the synapse back into the presynaptic neuron. [] By inhibiting this reuptake process, this compound increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. []

Q2: What is the chemical formula and molecular weight of this compound?

A2: this compound is a salt formed between Fluvoxamine (the active drug) and maleic acid. The molecular formula of this compound is C15H21F3N2O2 · C4H4O4, and its molecular weight is 434.4 g/mol. []

Q3: How does the formulation of this compound impact its stability and bioavailability?

A4: Different formulation strategies have been explored to optimize this compound's stability and bioavailability. One approach involves developing sustained-release tablets. [] These tablets utilize a sustained-release skeleton material to control the drug release rate, resulting in more stable treatment effects compared to traditional oral liquids. [] Additionally, lipid nanoparticles loaded with this compound have been investigated. [] These nanoparticles demonstrate promising potential for enhancing drug delivery and bioavailability. []

Q4: Are there specific analytical methods used for the detection and quantification of this compound?

A5: Several analytical techniques are employed for the analysis of this compound. High-performance liquid chromatography (HPLC) coupled with UV detection is commonly used for quantifying the drug in pharmaceutical formulations and biological samples like plasma. [, , ] Other methods, such as differential pulse polarography (DPP) [] and surfactant to dye binding degree (SBDB) methodology [], have also been explored for its determination in pharmaceutical products.

Q5: Has the pharmacokinetic profile of this compound been studied?

A6: Yes, the pharmacokinetics of this compound have been extensively studied in humans. Research indicates that this compound undergoes significant metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system, particularly CYP1A2. [, ] Smoking, which can induce CYP1A2 activity, has been shown to increase the metabolism of Fluvoxamine. [] Hemodialysis, a treatment for kidney failure, has a limited effect on the clearance of this compound. []

Q6: Is there evidence of this compound impacting the metabolism of other drugs?

A7: this compound is known to be a potent inhibitor of certain cytochrome P450 (CYP450) enzymes, particularly CYP1A2. [, ] This inhibition can affect the metabolism of other drugs that are also metabolized by these enzymes. For instance, co-administration of this compound with drugs like warfarin, theophylline, and certain benzodiazepines (e.g., alprazolam, diazepam) can lead to increased plasma concentrations of these drugs, potentially resulting in enhanced or prolonged effects. [] Careful monitoring and dosage adjustments may be necessary when these drugs are used concomitantly. []

Q7: What is the therapeutic indication of this compound?

A8: this compound is primarily indicated for the treatment of obsessive-compulsive disorder (OCD). [, ] It is also prescribed for various types of depression and associated symptoms. [, ]

Q8: Are there any known alternatives or substitutes for this compound?

A9: this compound belongs to the class of selective serotonin reuptake inhibitors (SSRIs). Other SSRIs, such as paroxetine and sertraline, are also used in the treatment of similar conditions. [] The choice of a specific SSRI often depends on individual patient factors, including the specific condition being treated, potential side effects, and patient preference.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.